4,5-Dimethyl-2-phenyl-1,3-oxazole
Overview
Description
Synthesis Analysis
Several methods exist for synthesizing oxazoles, including the Van Leusen Oxazole Synthesis . This reaction involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2. Palladium-catalyzed C-5 arylation is preferred in polar solvents, while C-2 arylation is favored in nonpolar solvents .
Molecular Structure Analysis
The molecular structure of 4,5-Dimethyl-2-phenyl-1,3-oxazole consists of a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. It has a stable liquid form at room temperature . Here’s the chemical structure:
Chemical Reactions Analysis
- Arylation : The compound can undergo direct arylation at both C-5 and C-2 positions using various aryl and heteroaryl bromides, chlorides, iodides, and triflates .
- One-Pot Synthesis : An improved one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields .
- Cyclization : A [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms using 8-methylquinoline N-oxide as an oxidant provides 2,5-disubstituted oxazoles .
Scientific Research Applications
Synthesis of Aromatic Carboxyl Functionalized Polymers
4,5-Dimethyl-2-phenyl-1,3-oxazole plays a significant role in the synthesis of aromatic carboxyl functionalized polymers. Summers and Quirk (1996) described the use of 4,5-dimethyl-2-phenyl-1,3-oxazole in the synthesis of ω-oxazolyl polystyrene, leading to the production of aromatic carboxyl chain-end functionalized polystyrene after specific reactions (Summers & Quirk, 1996).
Characterization and Synthesis of Substituted Oxazole
Kadam, Shaikh, and Patel (2016) synthesized and characterized a series of 2,4,5-trisubstituted oxazole compounds. The synthesis process involved 4,5-dimethyl-2-phenyl-1,3-oxazole, with subsequent structural determination via crystallography and DFT modeling (Kadam, Shaikh, & Patel, 2016).
Nonlinear Optical Properties Study
Murthy et al. (2010) explored the nonlinear optical properties of 4-substituted benzylidene-2-phenyl-5-oxazolones, including derivatives of 4,5-dimethyl-2-phenyl-1,3-oxazole. Their research employed techniques like Z-scan to understand the optical characteristics of these compounds (Murthy et al., 2010).
Coordination Chemistry in Organic Synthesis
Gómez, Muller, and Rocamora (1999) discussed the role of 4,5-dihydro-1,3-oxazole ligands, such as 4,5-dimethyl-2-phenyl-1,3-oxazole, in transition metal-catalyzed asymmetric organic syntheses. Their study highlights the versatility and structural significance of oxazoline ligands in coordination chemistry (Gómez, Muller, & Rocamora, 1999).
Atom Transfer Radical Polymerization
Summers, Maseko, and Summers (2013) utilized 4,5-dimethyl-2-phenyl-1,3-oxazole in atom transfer radical polymerization (ATRP) reactions. Their work led to the synthesis of well-defined α-oxazolyl functionalized polystyrene, showcasing the utility of 4,5-dimethyl-2-phenyl-1,3-oxazole in polymer science (Summers, Maseko, & Summers, 2013).
properties
IUPAC Name |
4,5-dimethyl-2-phenyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEBMUGUTWAODF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379496 | |
Record name | 4,5-dimethyl-2-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-phenyl-1,3-oxazole | |
CAS RN |
26028-53-5 | |
Record name | 4,5-dimethyl-2-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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